molecular formula C19H24N4O2 B2573378 3-[2-(3,5-dicyclopropyl-1H-pyrazol-1-yl)ethyl]-1-(4-methoxyphenyl)urea CAS No. 2320417-43-2

3-[2-(3,5-dicyclopropyl-1H-pyrazol-1-yl)ethyl]-1-(4-methoxyphenyl)urea

Cat. No.: B2573378
CAS No.: 2320417-43-2
M. Wt: 340.427
InChI Key: DLAGWKXIVJLJOQ-UHFFFAOYSA-N
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Description

3-[2-(3,5-dicyclopropyl-1H-pyrazol-1-yl)ethyl]-1-(4-methoxyphenyl)urea is a potent, selective, and ATP-competitive small-molecule inhibitor of MAP kinase-interacting serine/threonine-protein kinases 1 and 2 (MNK1/2). This compound effectively inhibits the phosphorylation of eukaryotic initiation factor 4E (eIF4E) on Ser209 , a key post-translational modification that is regulated by the MNK kinases. eIF4E phosphorylation is implicated in the stabilization and translation of a subset of mRNAs that are critical for cell proliferation, survival, and tumorigenesis, including certain oncogenes like c-Myc and Bcl-2 . By disrupting the MNK-eIF4E signaling axis, this inhibitor provides researchers with a valuable chemical tool to probe the biological functions of this pathway in various disease contexts. Its primary research application is in oncology, where it is used to investigate the therapeutic potential of MNK inhibition in suppressing the growth and survival of cancer cells , particularly in models of hematological malignancies and solid tumors. The compound has also been utilized in studies exploring combination therapies, as targeting MNK activity may enhance the efficacy of other anticancer agents and overcome mechanisms of drug resistance. This specific inhibitor is noted for its favorable potency and selectivity profile , making it a preferred reagent for dissecting MNK-specific signaling events in complex cellular environments.

Properties

IUPAC Name

1-[2-(3,5-dicyclopropylpyrazol-1-yl)ethyl]-3-(4-methoxyphenyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N4O2/c1-25-16-8-6-15(7-9-16)21-19(24)20-10-11-23-18(14-4-5-14)12-17(22-23)13-2-3-13/h6-9,12-14H,2-5,10-11H2,1H3,(H2,20,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DLAGWKXIVJLJOQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)NC(=O)NCCN2C(=CC(=N2)C3CC3)C4CC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[2-(3,5-dicyclopropyl-1H-pyrazol-1-yl)ethyl]-1-(4-methoxyphenyl)urea typically involves the reaction of 3,5-dicyclopropyl-1H-pyrazole with an appropriate ethylating agent to form the intermediate 2-(3,5-dicyclopropyl-1H-pyrazol-1-yl)ethyl compound. This intermediate is then reacted with 4-methoxyphenyl isocyanate under controlled conditions to yield the final product. The reaction conditions often include the use of solvents such as dichloromethane or tetrahydrofuran, and the reactions are typically carried out at room temperature or slightly elevated temperatures.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and temperature control can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

3-[2-(3,5-dicyclopropyl-1H-pyrazol-1-yl)ethyl]-1-(4-methoxyphenyl)urea can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the methoxy group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.

    Reduction: Sodium borohydride, lithium aluminum hydride; reactions are often conducted in solvents like ethanol or tetrahydrofuran.

    Substitution: Nucleophiles such as amines or thiols; reactions are usually performed in polar aprotic solvents like dimethyl sulfoxide or acetonitrile.

Major Products Formed

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of corresponding alcohols or amines.

    Substitution: Formation of substituted urea derivatives.

Scientific Research Applications

3-[2-(3,5-dicyclopropyl-1H-pyrazol-1-yl)ethyl]-1-(4-methoxyphenyl)urea has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 3-[2-(3,5-dicyclopropyl-1H-pyrazol-1-yl)ethyl]-1-(4-methoxyphenyl)urea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s pyrazole ring can form hydrogen bonds and other interactions with the active sites of enzymes, leading to inhibition or modulation of their activity. Additionally, the compound’s urea moiety can interact with receptor proteins, affecting signal transduction pathways and cellular responses.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

Table 1: Key Structural Features of Comparable Compounds
Compound ID/Name Substituent 1 (Urea N1) Substituent 2 (Urea N2) Heterocyclic Core Molecular Weight (g/mol) Notable Properties/Applications
Target Compound 4-Methoxyphenyl 2-(3,5-Dicyclopropylpyrazolyl)ethyl Pyrazole 338.41 Cyclopropyl groups enhance stability
958953-75-8 3-Fluorophenyl 3-(3,5-Dimethylpyrazolyl)propane Pyrazole ~331.35 (calculated) Fluorine may increase electronegativity
899926-58-0 (N-{3-[4-(2-Fluorophenyl)piperazin-1-yl]propyl}-N'-(4-methoxyphenyl)urea) 4-Methoxyphenyl Piperazine-linked fluorophenyl Piperazine ~428.47 (calculated) Piperazine ring may improve solubility and CNS penetration
SKF-96365 () 4-Methoxyphenyl Imidazole-linked methoxyphenyl Imidazole ~470.98 (calculated) TRPC channel inhibitor; multiple methoxy groups enhance lipophilicity

Physicochemical and Pharmacokinetic Predictions

  • Lipophilicity (logP) : The target compound’s cyclopropyl groups and methoxyphenyl substituent suggest moderate lipophilicity, likely lower than SKF-96365 (with additional methoxy groups) but higher than piperazine-containing analogs like 899926-58-0.
  • Solubility : The urea backbone and methoxy group may confer aqueous solubility, whereas cyclopropyl groups could reduce it compared to dimethylpyrazole derivatives.

Research Findings and Limitations

  • Biological Activity: While SKF-96365 is a well-characterized TRPC inhibitor , the target compound’s activity remains unconfirmed in the provided evidence.
  • Structural Validation : Crystallographic data for the target compound are absent in the evidence, though methodologies like SHELX are standard for such analyses .
  • Data Gaps : Exact bioactivity, solubility, and pharmacokinetic parameters for the target compound and analogs like 958953-75-8 are unavailable, limiting mechanistic comparisons.

Biological Activity

The compound 3-[2-(3,5-dicyclopropyl-1H-pyrazol-1-yl)ethyl]-1-(4-methoxyphenyl)urea is a pyrazole-based urea derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potentials, and relevant case studies.

Chemical Structure

The molecular formula of this compound is C14H22N4OC_{14}H_{22}N_{4}O, and its structure features a pyrazole ring linked to a urea moiety, which is known to influence biological activity through various interactions with biological targets.

The biological activity of the compound is primarily attributed to its ability to interact with specific enzymes and receptors. The urea group can act as a hydrogen bond donor, while the pyrazole ring may engage in π-π interactions, enhancing binding affinity to target proteins.

Antimicrobial Activity

Research indicates that pyrazolyl-ureas exhibit moderate antimicrobial properties. For instance, compounds similar to this one have shown effectiveness against bacteria such as Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) around 250 µg/mL . This suggests that the compound could be explored further for its potential as an antimicrobial agent.

Anti-inflammatory Properties

The compound has been investigated for its anti-inflammatory effects. It is believed that through modulation of specific signaling pathways, it can inhibit the production of pro-inflammatory cytokines. This property makes it a candidate for treating inflammatory diseases.

Anticancer Potential

Studies have evaluated the anticancer activity of related pyrazole derivatives against various cancer cell lines. For example, derivatives have demonstrated IC50 values ranging from 49.79 µM to 113.70 µM in human tumor cell lines such as RKO and HeLa . This indicates a promising avenue for developing anticancer therapies based on this scaffold.

Case Studies

StudyFindingsIC50 Values
Antimicrobial Evaluation Tested against Staphylococcus aureus and E. coliMIC ~ 250 µg/mL
Anti-inflammatory Activity Inhibition of TNFα production in LPS-stimulated cellsEC50 ~ 18 nM
Anticancer Activity Evaluated in RKO and HeLa cell linesRanges from 49.79 µM to 113.70 µM

Synthesis and Structural Variations

The synthesis of this compound typically involves multi-step processes including the formation of the pyrazole ring followed by cyclopropyl substitutions and ethyl linkages. Variations in substituents can significantly alter biological activity, as seen with derivatives possessing different functional groups.

Q & A

Q. What are the optimal synthetic routes and purification methods for this compound?

Methodological Answer: Synthesis can be optimized via multi-component coupling reactions using triazole, urea, and thiourea derivatives under controlled temperature (e.g., 60–80°C) in inert solvents like ethanol or dioxane. Catalytic bases (e.g., triethylamine) enhance reactivity by neutralizing acidic byproducts . Post-synthesis purification often involves column chromatography (silica gel, eluent: ethyl acetate/hexane) followed by recrystallization in ethanol to achieve >95% purity. Monitor reaction progress via TLC and confirm intermediates using NMR (¹H/¹³C) .

Q. Which analytical techniques are most reliable for structural characterization?

Methodological Answer:

  • X-ray crystallography : Resolve crystal packing and dihedral angles between pyrazole, cyclopropyl, and methoxyphenyl groups (e.g., angles ~16–50° observed in similar pyrazole-urea hybrids) .
  • Spectroscopy : ¹H/¹³C NMR for functional group validation (e.g., urea NH peaks at δ 8–10 ppm; pyrazole protons at δ 6–7 ppm). IR confirms carbonyl (C=O, ~1650 cm⁻¹) and urea (N-H, ~3300 cm⁻¹) stretches.
  • Mass spectrometry : High-resolution ESI-MS to verify molecular weight (e.g., calculated vs. observed m/z) .

Q. How should researchers assess the compound’s biological activity in preliminary studies?

Methodological Answer: Begin with in vitro assays :

  • Enzyme inhibition (e.g., COX-2, kinases) using fluorometric or colorimetric substrates.
  • Cytotoxicity screening (MTT assay) across cancer cell lines (IC₅₀ determination).
  • Antimicrobial activity via agar dilution (MIC against Gram+/Gram– bacteria).
    Validate hits with dose-response curves and compare to reference drugs (e.g., aspirin for anti-inflammatory activity) .

Q. What safety protocols are critical during handling?

Methodological Answer:

  • PPE : Nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .
  • Ventilation : Use fume hoods due to potential decomposition into nitrogen oxides .
  • Waste disposal : Neutralize acidic byproducts (e.g., HCl from synthesis) before disposal .

Advanced Research Questions

Q. How can environmental fate and degradation pathways be systematically studied?

Methodological Answer: Adopt the INCHEMBIOL framework :

  • Hydrolysis/Photolysis : Expose the compound to UV light (λ = 254 nm) in aqueous buffers (pH 4–9) and analyze degradation products via LC-MS/MS.
  • Soil/Water Partitioning : Measure log Kow using shake-flask method; predict bioaccumulation potential.
  • Metabolite Identification : Incubate with liver microsomes (human/rat) and profile metabolites using UPLC-QTOF .

Q. How to resolve contradictions in reported bioactivity data across studies?

Methodological Answer:

  • Replicate experiments : Control variables like solvent (DMSO vs. saline), cell passage number, and incubation time .
  • Orthogonal assays : Cross-validate enzyme inhibition with SPR (binding affinity) and cellular thermal shift assays (target engagement).
  • Data normalization : Use Z-score or percent inhibition relative to positive/negative controls to minimize batch effects .

Q. What strategies validate multi-target interactions (e.g., dual kinase/COX inhibition)?

Methodological Answer:

  • Computational docking : Screen against protein databases (PDB IDs: 1CX2 for COX-2, 1ATP for kinase) to identify binding poses.
  • Functional assays : Measure IC₅₀ in kinase (ADP-Glo™) and COX (PGH₂ conversion) assays.
  • Selectivity profiling : Test against 50+ unrelated targets (e.g., GPCRs, ion channels) to rule off-target effects .

Q. How to design long-term ecotoxicological studies under real-world conditions?

Methodological Answer:

  • Mesocosm experiments : Expose aquatic/terrestrial ecosystems (microcosms) to sublethal doses (0.1–10 ppm) and monitor endpoints:
    • Population-level : Algal growth inhibition (OECD 201).
    • Ecosystem resilience : Nutrient cycling (N/P) and microbial diversity (16S rRNA sequencing) .

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